molecular formula C20H12Cl2F3NOS B2962049 2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide CAS No. 339104-99-3

2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide

Cat. No.: B2962049
CAS No.: 339104-99-3
M. Wt: 442.28
InChI Key: JXVCZHSMDCYHKN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group linked via an amide bond to a substituted phenylsulfanyl moiety. The sulfanyl bridge connects a 3-(trifluoromethyl)phenyl group to the benzamide core, conferring distinct electronic and steric properties.

Properties

IUPAC Name

2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2F3NOS/c21-13-4-9-17(18(22)11-13)19(27)26-14-5-7-15(8-6-14)28-16-3-1-2-12(10-16)20(23,24)25/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVCZHSMDCYHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C18H14Cl2F3N2OS
  • Molecular Weight: 421.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria.

Table 1: Antimicrobial Activity against Mycobacterium tuberculosis

Compound NameMinimum Inhibitory Concentration (MIC)Reference
This compoundTBD
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine125–250 µM

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit specific cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that certain substitutions on the benzamide core enhanced cytotoxicity against breast cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7TBD
Sorafenib Related CompoundHepG232.5

Enzyme Inhibition

The compound has also been screened for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in various physiological processes and are often targeted for therapeutic intervention in neurodegenerative diseases.

Table 3: Enzyme Inhibition Activity

Compound NameEnzyme TargetedIC50 (µM)Reference
This compoundAChETBD
Rivastigmine (Control)AChE20.0

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

The benzamide scaffold allows extensive structural modifications. Key analogues include:

Compound Name Substituents on Benzamide Core Key Structural Features Synthesis Yield (%) Reference
2,4-Dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide (Target) 2,4-dichloro; 4-[3-(CF₃)phenyl]sulfanyl Sulfanyl bridge, meta-CF₃ Not reported
N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide (Compound 14) 2,4-dichloro; 3-chloro-4-fluoro Aminoethyl side chain 54
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide 4-chloro; pyridinyl-sulfanyl Pyridine heterocycle, para-CF₃ Not reported
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (Salicylamide derivative) 5-chloro-2-hydroxy; para-CF₃ Hydroxyl group, ortho-chloro Not reported

Key Observations:

  • Trifluoromethyl Position : The meta-CF₃ group in the target compound contrasts with para-CF₃ in analogues like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide . Positional isomerism impacts electronic effects and binding interactions.
  • Sulfanyl vs. Sulfonyl Bridges : The sulfanyl group in the target compound may enhance lipophilicity compared to sulfonyl-containing analogues (e.g., 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide) .
  • Side Chain Modifications: Aminoethyl substituents (e.g., Compound 14) improve solubility but reduce synthetic yields (54%) compared to simpler benzamides .
Antimicrobial Activity
  • Target Compound: Limited direct data, but structurally related salicylamides (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) exhibit potent cytotoxicity against Desulfovibrio piger Vib-7 (82–90% biomass inhibition at 0.37–1.10 µmol/L) .
  • Antistaphylococcal Analogues: (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide shows high activity against MRSA, emphasizing the importance of CF₃ and hydroxyl groups .
Anticancer Potential
  • Ponatinib : A kinase inhibitor with a benzamide backbone (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) demonstrates clinical efficacy in leukemia, highlighting the role of trifluoromethylphenyl groups in targeting kinases .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Sulfanyl-linked benzamides (e.g., target compound) lack the C=O stretching bands (~1663–1682 cm⁻¹) seen in hydrazinecarbothioamide precursors, confirming structural integrity post-synthesis .

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